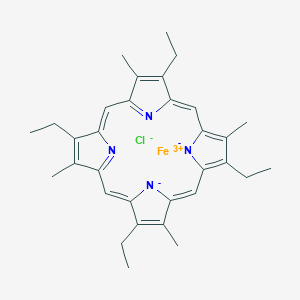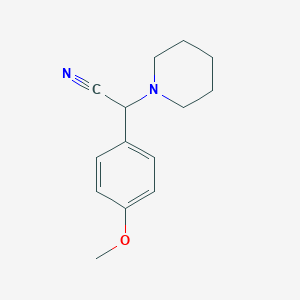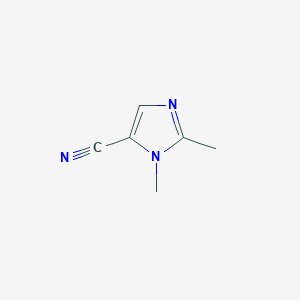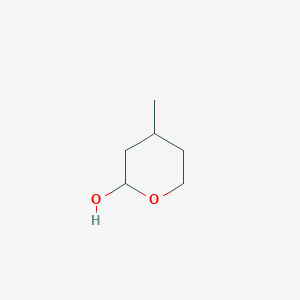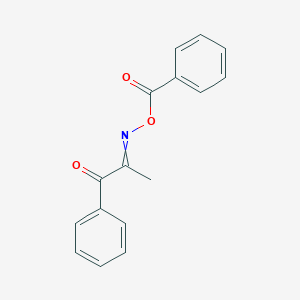
1-Benzofuran-2-sulfonyl chloride
Overview
Description
1-Benzofuran-2-sulfonyl chloride is an organic compound that belongs to the class of benzofuran derivatives. . The sulfonyl chloride group in this compound makes it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Mechanism of Action
Target of Action
1-Benzofuran-2-sulfonyl chloride is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary target of benzofuran compounds is lysozyme, an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
For instance, some substituted benzofurans have been found to have dramatic anticancer activities . These compounds interact with cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
Benzofuran compounds affect various biochemical pathways. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . This suggests that benzofuran compounds may interfere with the replication of the hepatitis C virus, affecting the viral life cycle. Additionally, benzofuran compounds have been developed and utilized as anticancer agents, indicating their involvement in pathways related to cell growth and proliferation .
Result of Action
The result of the action of this compound is likely to be dependent on its mode of action and the biochemical pathways it affects. As mentioned, benzofuran derivatives have been shown to have anticancer activities, inhibiting the growth of various types of cancer cells . Therefore, it’s plausible that this compound may also exhibit similar effects.
Preparation Methods
The synthesis of 1-Benzofuran-2-sulfonyl chloride typically involves the sulfonylation of benzofuran derivatives. One common method is the reaction of benzofuran with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Reaction with Chlorosulfonic Acid: Benzofuran is treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 2-position of the benzofuran ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reagents and Conditions: Reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Major Products: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
-
Reduction: : The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or sulfonyl group using reducing agents.
Reagents and Conditions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products are sulfonyl hydrides or sulfonyl groups.
-
Oxidation: : The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products: The major products are oxidized benzofuran derivatives.
Scientific Research Applications
1-Benzofuran-2-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates with anti-tumor, antibacterial, and antiviral activities.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Benzofuran-2-sulfonyl chloride can be compared with other benzofuran derivatives and sulfonyl chlorides:
Benzofuran Derivatives: Compounds such as 1-Benzofuran-3-sulfonyl chloride and 1-Benzofuran-2-carboxylic acid share similar structural features but differ in their functional groups.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride and toluenesulfonyl chloride are similar in having the sulfonyl chloride group but differ in their aromatic backbones.
Properties
IUPAC Name |
1-benzofuran-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCKBBSBRTUUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383564 | |
| Record name | 1-benzofuran-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-58-5 | |
| Record name | 1-benzofuran-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzofuran-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


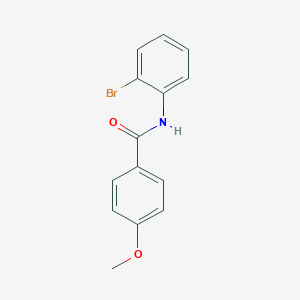
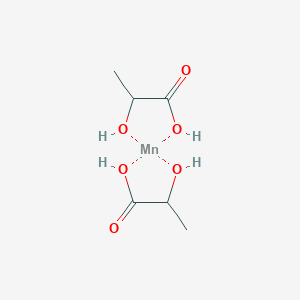

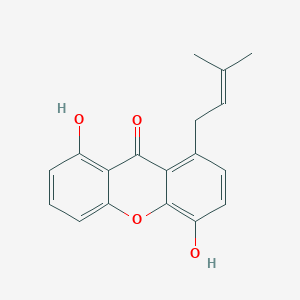
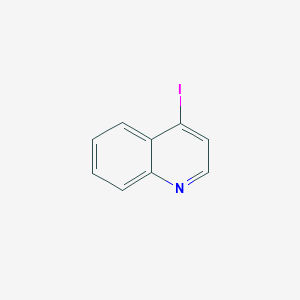

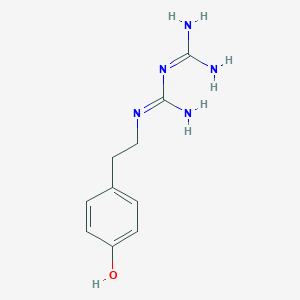
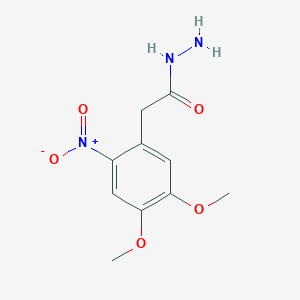
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
